2-[(4,5-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzamide
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Overview
Description
2-[(4,5-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzamide is a complex organic compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,5-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4,5-dimethoxy-2-nitrobenzaldehyde with aniline, followed by cyclization and reduction steps to form the benzofuran core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-[(4,5-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine-substituted benzofurans, and various substituted benzamides .
Scientific Research Applications
2-[(4,5-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Used in the development of new materials and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of 2-[(4,5-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of metabolic pathways, making it a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
Noscapine: A benzylisoquinoline alkaloid with a similar benzofuran structure, used primarily as an antitussive agent.
(4,5-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetic acid: Another benzofuran derivative with different functional groups, used in various chemical syntheses.
Uniqueness
2-[(4,5-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C17H16N2O5 |
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Molecular Weight |
328.32 g/mol |
IUPAC Name |
2-[(4,5-dimethoxy-3-oxo-1H-2-benzofuran-1-yl)amino]benzamide |
InChI |
InChI=1S/C17H16N2O5/c1-22-12-8-7-10-13(14(12)23-2)17(21)24-16(10)19-11-6-4-3-5-9(11)15(18)20/h3-8,16,19H,1-2H3,(H2,18,20) |
InChI Key |
GFJBTKFTAITLEQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(OC2=O)NC3=CC=CC=C3C(=O)N)OC |
Origin of Product |
United States |
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